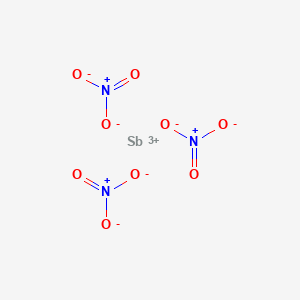
Antimony(3+) trinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(3+) trinitrate, also known as antimony nitrate, is a chemical compound with the formula Sb(NO₃)₃. It is a crystalline solid that is highly soluble in water and is known for its oxidizing properties. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other antimony compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony(3+) trinitrate can be synthesized by reacting antimony(III) oxide (Sb₂O₃) with concentrated nitric acid (HNO₃) at elevated temperatures. The reaction typically occurs at around 110°C, resulting in the formation of this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony(III) oxide with nitric acid. The process requires careful handling of the reactants and control of reaction conditions to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize organic compounds, leading to the formation of various oxidation products.
Reduction: In the presence of reducing agents, this compound can be reduced to antimony(III) oxide or elemental antimony.
Substitution: This compound can participate in substitution reactions, where the nitrate groups are replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve the use of this compound in acidic media.
Reduction: Reducing agents such as hydrogen gas or metals like aluminum and iron can be used under controlled conditions.
Substitution: Various ligands or nucleophiles can be introduced to replace the nitrate groups under specific reaction conditions
Major Products Formed:
Oxidation: Oxidized organic compounds and antimony oxides.
Reduction: Antimony(III) oxide and elemental antimony.
Substitution: Compounds with substituted ligands or functional groups.
Scientific Research Applications
Antimony(3+) trinitrate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other antimony compounds and in various oxidation reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of antimony(3+) trinitrate involves its ability to act as an oxidizing agent. It can interact with various substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. In biological systems, antimony compounds can interact with cellular components, leading to oxidative stress and potential therapeutic effects .
Comparison with Similar Compounds
Antimony(III) oxide (Sb₂O₃): A common antimony compound used in various applications, including as a flame retardant and in the production of other antimony compounds.
Antimony trisulfide (Sb₂S₃):
Antimony trichloride (SbCl₃): Used in the synthesis of other antimony compounds and as a catalyst in organic reactions
Uniqueness: Antimony(3+) trinitrate is unique due to its strong oxidizing properties and its solubility in water, making it suitable for various chemical reactions and industrial applications. Its ability to participate in oxidation, reduction, and substitution reactions sets it apart from other antimony compounds .
Properties
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
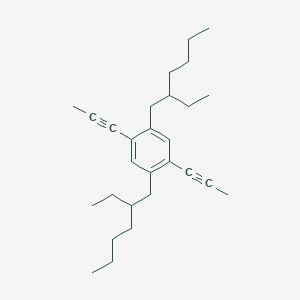
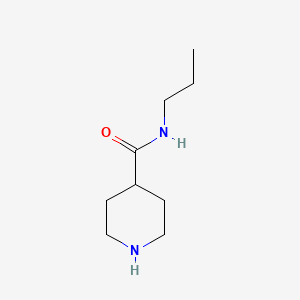
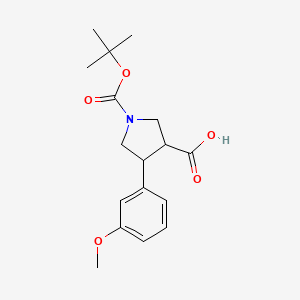
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
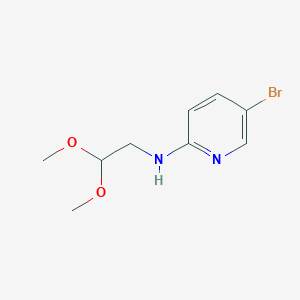

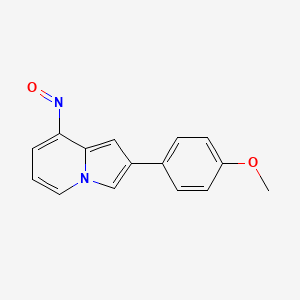

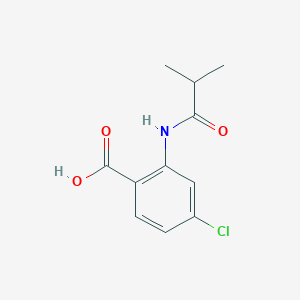
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
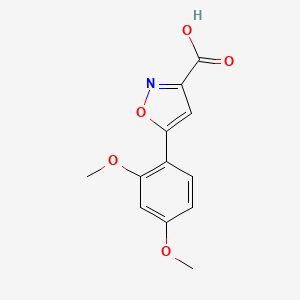

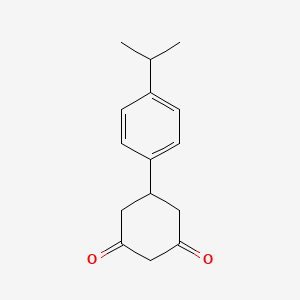
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
